molecular formula C20H17N5O2 B2889675 6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2097930-81-7

6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

Cat. No. B2889675
CAS RN: 2097930-81-7
M. Wt: 359.389
InChI Key: WUKLSKLXOGEJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide” is a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature . It also potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to have anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can interact with various cellular targets and disrupt the growth and proliferation of cancer cells.

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives can act as antioxidants , helping to protect cells from damage caused by harmful free radicals.

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been reported to have antidiabetic properties , offering potential for the treatment of diabetes.

properties

IUPAC Name

6-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-15-3-2-14-10-17(25-16(14)11-15)20(26)24-12-18-19(23-9-8-22-18)13-4-6-21-7-5-13/h2-11,25H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKLSKLXOGEJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

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